1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde
Description
Infrared (IR) Spectroscopy
Key absorption bands correlate with functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 343.1 (M⁺, 100% relative abundance).
- Fragmentation patterns :
- Loss of CHO (m/z 298.0).
- Cleavage of CF₃ (m/z 254.0).
- Chlorine isotope clusters (m/z 343:345 ≈ 3:1).
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| IR | 1700 cm⁻¹ | Aldehyde C=O |
| ¹H NMR | δ 10.0 ppm | CHO proton |
| ¹³C NMR | δ 195 ppm | CHO carbon |
| MS | m/z 343.1 | Molecular ion |
Properties
IUPAC Name |
1,3-dichloro-6-(trifluoromethyl)phenanthrene-9-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F3O/c17-10-5-13-12-4-9(16(19,20)21)1-2-11(12)8(7-22)3-14(13)15(18)6-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKGLLJDMRAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(C=C2C=O)C(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191815 | |
| Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38492-84-1 | |
| Record name | 1,3-Dichloro-6-(trifluoromethyl)-9-phenanthrenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38492-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phenanthrenecarboxaldehyde, 1,3-dichloro-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038492841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 9-PHENANTHRENECARBOXALDEHYDE, 1,3-DICHLORO-6-(TRIFLUOROMETHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M0HG0WF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Material Preparation
The precursor 1,3-dichloro-6-(trifluoromethyl)phenanthrene is typically synthesized by:
- Chlorination of phenanthrene derivatives using chlorine sources under controlled temperature to selectively chlorinate the 1 and 3 positions.
- Introduction of the trifluoromethyl group via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted building blocks.
Formylation to Obtain the Aldehyde
The critical step to obtain the 9-carboxaldehyde involves formylation of the phenanthrene ring at the 9 position. This is commonly achieved by:
- Vilsmeier-Haack reaction: Treatment of the dichloro-trifluoromethylphenanthrene with a Vilsmeier reagent (formed from DMF and POCl3) under controlled temperature to introduce the aldehyde group at the 9 position.
- Alternative formylation methods may include lithiation followed by quenching with DMF.
Purification and Characterization
After synthesis, the compound is purified by crystallization, often from methanol with charcoal treatment to remove impurities. The purified product typically exhibits a melting point range of approximately 163–166 °C, consistent with literature data.
The structure and purity are confirmed by:
- Infrared spectroscopy (IR), showing characteristic aldehyde C=O stretch.
- Nuclear Magnetic Resonance (NMR) spectroscopy, confirming substitution pattern and aldehyde presence.
- Elemental analysis matching calculated values for C, H, Cl, and F content.
Representative Experimental Procedure (Adapted from Patent Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1,3-Dichloro-6-(trifluoromethyl)-9-phenanthrene (starting material) | Prepared by chlorination and trifluoromethylation | - |
| 2 | Vilsmeier reagent (DMF + POCl3), reflux | Formylation at 9-position | - |
| 3 | Workup: Hydrolysis with 10% tartaric acid (avoiding mineral acids to prevent dehydration) | Hydrolyze intermediate zinc alkoxide | - |
| 4 | Organic layer washed sequentially with water, 10% NaHCO3, water, benzene, ether | Purification steps to remove impurities | - |
| 5 | Drying over Na2SO4, solvent removal under reduced pressure | Concentration of product | - |
| 6 | Crystallization from methanol with charcoal treatment | Final purification | Yield: ~57–60% Melting point: 163–166 °C |
This procedure avoids harsh mineral acids to prevent side reactions such as dehydration of intermediates and ensures high purity of the aldehyde product.
Analytical Data Summary
Alternative Synthetic Considerations
- The use of zinc-mediated reactions and brominated esters has been reported for related phenanthrene derivatives, indicating potential routes for functional group transformations on the phenanthrene core.
- Continuous flow reactors and advanced purification techniques may be employed in industrial scale-up to improve efficiency and safety.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination + Trifluoromethylation + Vilsmeier-Haack formylation | Cl2, trifluoromethylating agents, DMF/POCl3 | Controlled temperature, reflux | High regioselectivity, well-established | Multi-step, requires careful control |
| Zinc-mediated esterification and hydrolysis (for related derivatives) | Zinc, bromoacetate esters, tartaric acid hydrolysis | Reflux in benzene, mild acid workup | Good yields, mild conditions | More steps, potential side reactions |
| Industrial scale continuous flow synthesis | Similar reagents in flow reactors | Continuous flow, advanced purification | Scalable, efficient, safer | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Oxidation: 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxylic acid.
Reduction: 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde serves as a crucial intermediate in synthesizing pharmaceutical compounds and materials with unique properties. Its applications span diverse scientific fields.
Medicinal Chemistry
- Intermediate in Pharmaceutical Synthesis This compound is used in synthesizing pharmaceutical compounds. Its functional groups enable the creation of derivatives with enhanced biological activity.
- Antimalarial Agents 1,3-Dichloro-6-trifluoromethyl-9-phenanthrene carboxaldehyde is used as a starting material in the synthesis of phenanthrene methanol compounds, which are useful as antimalarial agents .
Material Science
- The compound's unique structure contributes to its distinctive chemical and physical properties, making it a subject of interest in materials science.
Reactions
The chemical behavior of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde is influenced by its functional groups:
- Common reactions include oxidation, reduction, and condensation.
- These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or chemical activity.
Biological Activities and Interactions
Research indicates that 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde exhibits notable biological activities:
- Its lipophilic nature, enhanced by the trifluoromethyl group, allows it to penetrate biological membranes effectively.
- Interaction studies focus on its binding affinities with biological targets, with investigations into its interactions with enzymes and receptors for understanding its mechanism of action and potential therapeutic applications. Techniques such as molecular docking and in vitro assays are used to evaluate binding interactions and biological effects.
Synthesis
The synthesis of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde typically involves several steps requiring careful control of reaction conditions to ensure high yields and purity:
- Typical synthesis involves several steps.
- Careful control of reaction conditions is needed to ensure high yields and purity.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The presence of chlorine and trifluoromethyl groups can enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halofantrine
Structure: 3-(Dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol . Key Differences:
- Substitution at Position 9: Halofantrine has a propanol chain with a dibutylamino group instead of a carboxaldehyde.
- Biological Activity : Halofantrine is an FDA-approved antimalarial agent, targeting heme detoxification in Plasmodium parasites. The carboxaldehyde derivative lacks this activity but may exhibit distinct pharmacological properties due to its electrophilic aldehyde group .
- Synthesis : Halofantrine is synthesized via multi-step alkylation and amination, whereas the carboxaldehyde derivative likely involves oxidation of a 9-hydroxymethyl precursor or direct formylation .
3-Chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic Acid
Structure : Carboxylic acid (-COOH) at position 9 .
Key Differences :
- Functional Group : The carboxylic acid group enhances solubility in polar solvents and enables salt formation (e.g., sodium salts), unlike the aldehyde.
- Reactivity : The -COOH group participates in hydrogen bonding and ionic interactions, whereas the -CHO group undergoes nucleophilic additions (e.g., Schiff base formation).
- Applications : The carboxylic acid derivative is used as an intermediate in antifungal and surfactant synthesis, while the aldehyde may serve as a precursor for heterocyclic compounds .
2-Chloro-6-(trifluoromethyl)phenanthren-9-ylmethanol
Structure: Methanol (-CH₂OH) at position 9 with a piperidine substituent . Key Differences:
- The carboxaldehyde lacks this basicity but offers a reactive site for conjugation.
- Synthetic Routes : This compound is synthesized via Grignard addition or reductive amination, contrasting with the aldehyde’s oxidation or formylation pathways .
Physicochemical and Functional Group Analysis
Role of Substituents in Bioactivity and Stability
- Chlorine Atoms : Enhance metabolic stability and halogen bonding interactions .
- Trifluoromethyl (-CF₃) : Increases lipophilicity and resistance to oxidative degradation, a common strategy in drug design .
- Aldehyde vs. Alcohol/Carboxylic Acid : The aldehyde’s reactivity enables covalent binding to biological nucleophiles (e.g., thiols), whereas alcohol or acid groups favor hydrogen bonding or ionic interactions .
Biological Activity
1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde (CAS Number: 38492-84-1) is a polycyclic aromatic compound notable for its unique trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. The trifluoromethyl group is known for enhancing the pharmacokinetic properties of various drugs, making this compound a subject of interest for further research.
The chemical structure and properties of 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₇Cl₂F₃O |
| Molecular Weight | 343.127 g/mol |
| Density | 1.513 g/cm³ |
| Boiling Point | 463.2 °C at 760 mmHg |
| Flash Point | 233.9 °C |
Research indicates that compounds containing trifluoromethyl groups can significantly affect biological pathways. The presence of the trifluoromethyl group in 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde may enhance its interaction with biological targets, potentially leading to increased potency in inhibiting enzymes or receptors.
- Inhibition of Enzymes : Studies have shown that trifluoromethylated compounds can inhibit various enzymes, including those involved in metabolic pathways related to cancer and inflammation. For instance, the incorporation of a trifluoromethyl group has been linked to enhanced inhibition of 5-hydroxytryptamine (5-HT) uptake, suggesting potential applications in treating mood disorders .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial properties, which are being explored in various studies focusing on organofluorine compounds. Research indicates that some organofluorine compounds exhibit significant antimicrobial activity against a range of pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with trifluoromethyl groups:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that trifluoromethylated phenanthrene derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that structural modifications could lead to novel anticancer agents .
- Environmental Impact : Research on the biodegradation of organofluorine compounds indicates that microbes can metabolize these substances, which may have implications for environmental remediation strategies involving 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-carboxaldehyde, and how can reaction conditions be optimized?
- The compound is synthesized via multi-step reactions involving halogenation and trifluoromethylation of phenanthrene derivatives. Key steps include:
- Halogenation : Chlorination at positions 1 and 3 using SOCl₂ or PCl₃ under anhydrous conditions .
- Trifluoromethylation : Introduction of the CF₃ group via Ullmann coupling or radical-mediated methods, requiring CuI or Pd catalysts .
- Carboxaldehyde formation : Oxidation of a methyl group using KMnO₄ or Swern oxidation .
Q. How can researchers confirm the structural identity and purity of this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and aldehyde protons (δ ~10 ppm) .
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the stability challenges of this compound under varying pH and temperature?
- The aldehyde group is prone to oxidation and nucleophilic attack, especially in basic conditions. Stability studies show:
- Acidic conditions (pH < 3) : Aldehyde protonation reduces reactivity but may lead to hydrate formation.
- Basic conditions (pH > 8) : Rapid degradation via Cannizzaro reaction or aldol condensation .
Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?
- CF₃ group : Strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitutions to meta positions. Enhances resistance to oxidation .
- Cl substituents : Act as ortho/para directors but reduce reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) for successful aryl-aryl bond formation .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies in yields (40–75%) arise from:
- Impurity of starting materials : Use HPLC-purified phenanthrene precursors.
- Catalyst variability : Screen Pd/Cu catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for optimal activity .
Q. What role does this compound play in the development of antimalarial agents, and what pharmacokinetic data are available?
- It is a key intermediate in Halofantrine synthesis, a drug targeting Plasmodium species. Pharmacokinetic
- Protein binding : 60–70% (albumin-dependent) .
- Metabolism : Hepatic CYP3A4-mediated oxidation, leading to hydroxylated metabolites .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and high-purity reagents. Validate intermediates via LC-MS .
- Analytical workflows : Combine NMR, IR, and X-ray crystallography for unambiguous characterization .
- Stability testing : Conduct accelerated degradation studies (ICH Q1A guidelines) to identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
